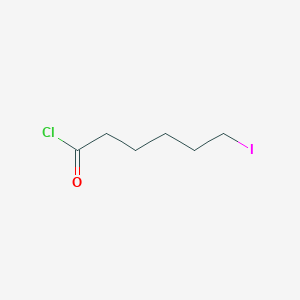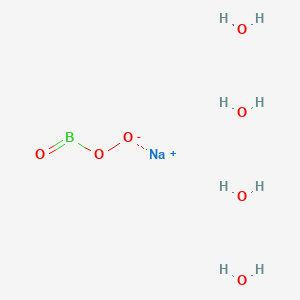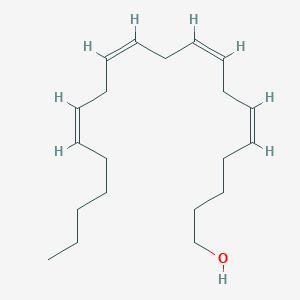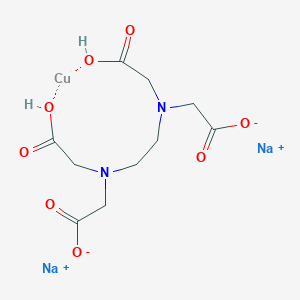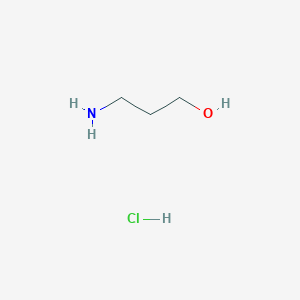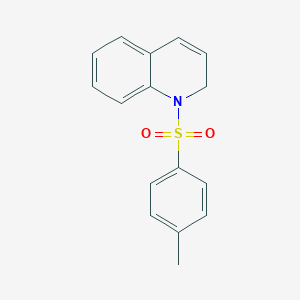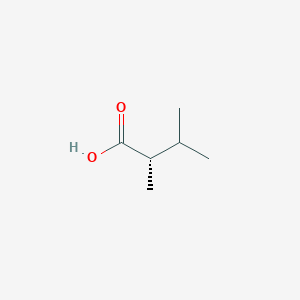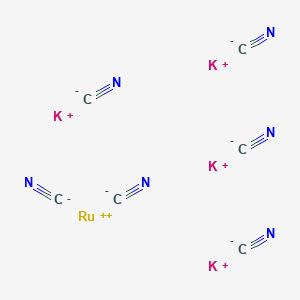
Potassium ruthenium cyanide
Vue d'ensemble
Description
Potassium Ruthenium Cyanide is a chemical compound that involves the coordination of potassium ions with ruthenium cyanide complexes. It is studied for its unique chemical and physical properties, which make it of interest in various fields of chemistry and materials science.
Synthesis Analysis
The synthesis of Potassium Ruthenium Cyanide involves complex chemical reactions, where ruthenium complexes are synthesized and characterized for their ability to interact with cyanide ions. For example, Shimizu and Yu (2018) discuss the synthesis of a highly soluble potassium dithiocyanato(phthalocyaninato)ruthenium(III) salt, showcasing the importance of solubility in the crystallization of Ruthenium complexes (Shimizu & Yu, 2018).
Molecular Structure Analysis
The molecular structure of potassium ruthenium cyanide complexes is crucial for understanding their properties and functions. Kautz and Symes (2003) analyzed the crystal structure of a polymeric potassium diaquahexa-μ-cyano-holmium(III)ruthenium(II) dihydrate, providing insights into the coordination and arrangement of potassium, ruthenium, and cyanide ions in the crystal lattice (Kautz & Symes, 2003).
Chemical Reactions and Properties
Chemical reactions involving potassium ruthenium cyanide are diverse, including oxidative cyanation reactions catalyzed by ruthenium complexes. Murahashi et al. (2008) demonstrated a ruthenium-catalyzed oxidative cyanation of tertiary amines, which is a significant reaction for organic synthesis (Murahashi, Nakae, Terai, & Komiya, 2008).
Physical Properties Analysis
The physical properties of potassium ruthenium cyanide, such as solubility and crystallinity, are essential for its application in materials science. The work by Shimizu and Yu (2018) on the synthesis of a soluble ruthenium(III) phthalocyanine salt highlights the role of solubility in the practical use of these complexes (Shimizu & Yu, 2018).
Chemical Properties Analysis
The chemical properties of potassium ruthenium cyanide, including reactivity and stability, are influenced by its complex molecular structure. The analysis by Kautz and Symes (2003) provides detailed information on the coordination chemistry and stability of ruthenium cyanide complexes in various conditions (Kautz & Symes, 2003).
Applications De Recherche Scientifique
Crystal Structure of Bimetallic Cyanide-Bridged Complexes : The crystal structures of bimetallic cyanide-bridged complexes involving potassium and ruthenium, such as polymeric potassium diaquahexa-μ-cyano-holmium(III)ruthenium(II) dihydrate, have been determined using single-crystal X-ray diffraction techniques. These structures exhibit complex coordination arrangements and permeating channels in the crystal lattice, which are of interest in materials science and coordination chemistry (Kautz & Symes, 2003).
Sensing Applications : Ruthenium(II) complexes have been characterized for sensing cyanide ions, leveraging the formation of cyanohydrins. This research has led to the development of colorimetric and luminescent bifunctional sensors that can detect cyanide ions rapidly and with high sensitivity, which is significant in environmental monitoring and safety (Li, Lin, Chen, & Chen, 2014).
Corrosion Investigations in Chemical Mechanical Polishing : Studies on the electrochemical and corrosion behaviors of ruthenium in potassium periodate solutions have revealed insights crucial for the chemical mechanical planarization process in integrated circuits manufacturing. This research is particularly relevant for the development of next-generation electronics (Cheng, Wang, Pan, & Lu, 2016).
Catalysis in Organic Synthesis : Ruthenium complexes prepared with potassium salts of α-amino acids have been shown to act as catalysts for the asymmetric transfer hydrogenation of ketones. This catalysis process is influential in organic synthesis, offering pathways to create various organic compounds with high enantioselectivity (Ohta, Nakahara, Shigemura, Hattori, & Furukawa, 2001).
Ruthenium Polypyridyl Chemistry : The chemistry and applications of ruthenium polypyridyl complexes, including those involving cyanide ligands, have seen a steady increase in interest since the mid-1970s. This area of research has important implications for both basic scientific understanding and practical applications, highlighting the interplay between fundamental and applied research (Vos & Kelly, 2006).
Photoredox Catalysis in Organic Reactions : Research has shown that potassium alkyltrifluoroborates can be used in photoredox conditions to create protected allylic amines and alkyl nitriles, leveraging ruthenium-based catalysts. This development is significant in the field of organic chemistry, especially for creating novel synthetic pathways (Heitz, Rizwan, & Molander, 2016).
Safety And Hazards
Orientations Futures
The future directions of research involving potassium ruthenium cyanide are not clearly defined in the available literature. However, the use of ruthenium and other transition metals in cyanation reactions is a topic of ongoing research, with potential applications in various fields including pharmacology2.
Please note that this information is based on the limited resources available and may not fully cover all aspects of potassium ruthenium cyanide. Further research may be necessary to obtain a more comprehensive understanding of this compound.
Propriétés
IUPAC Name |
tetrapotassium;ruthenium(2+);hexacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.4K.Ru/c6*1-2;;;;;/q6*-1;4*+1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCBOHAGKUJBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6K4N6Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933856 | |
| Record name | Potassium ruthenium(2+) cyanide (4/1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium ruthenium cyanide | |
CAS RN |
15002-31-0 | |
| Record name | Potassium ruthenium cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015002310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium ruthenium(2+) cyanide (4/1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrapotassium hexakis(cyano-C)ruthenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



